molecular formula C24H27ClFNO4 B6292701 tert-Butyl 4-[(2S)-2-(4-chloro-2-fluoro-phenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine-1-carboxylate CAS No. 2401894-43-5

tert-Butyl 4-[(2S)-2-(4-chloro-2-fluoro-phenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine-1-carboxylate

Cat. No.: B6292701
CAS No.: 2401894-43-5
M. Wt: 447.9 g/mol
InChI Key: WMURCVNNVHRGLI-DEOSSOPVSA-N
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Description

tert-Butyl 4-[(2S)-2-(4-chloro-2-fluoro-phenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine-1-carboxylate is a compound of interest in medicinal chemistry, known for its intricate molecular structure that includes a piperidine ring and benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-[(2S)-2-(4-chloro-2-fluoro-phenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine-1-carboxylate typically involves multiple steps, including the formation of the piperidine ring, introduction of the benzodioxole group, and final coupling with the tert-butyl group. Reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired chemical transformations.

Industrial Production Methods

Industrial production methods for this compound might include large-scale batch reactions in controlled environments to ensure consistency and purity. Techniques like crystallization, filtration, and chromatography are commonly employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound may undergo oxidation reactions, particularly at the piperidine ring or the phenyl groups, using agents such as m-chloroperbenzoic acid or potassium permanganate.

  • Reduction: : Reduction reactions might target functional groups like nitro groups if present, using reagents like palladium on carbon or lithium aluminum hydride.

  • Substitution: : Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, particularly influenced by the chloro and fluoro substituents.

Common Reagents and Conditions

  • Oxidation: : m-chloroperbenzoic acid, potassium permanganate

  • Reduction: : Palladium on carbon, lithium aluminum hydride

  • Substitution: : Halogenated solvents, strong bases or acids depending on the reaction type

Major Products

The products of these reactions depend on the specific conditions and reagents used, but typically include modified versions of the starting compound with altered functional groups or ring structures.

Scientific Research Applications

  • Chemistry: : As a building block for more complex molecules, particularly in drug design and synthesis.

  • Biology: : Investigated for its interactions with biological systems, including binding to specific proteins or receptors.

  • Industry: : Use in the synthesis of advanced materials or as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism by which tert-Butyl 4-[(2S)-2-(4-chloro-2-fluoro-phenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets, potentially including enzymes or receptors within biological systems. The precise pathways involved depend on the context of its use, whether as a therapeutic agent or in a research setting.

Comparison with Similar Compounds

tert-Butyl 4-[(2S)-2-(4-chloro-2-fluoro-phenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine-1-carboxylate can be compared to similar compounds such as:

  • tert-Butyl 4-(4-chlorophenyl)piperidine-1-carboxylate: : Shares structural similarities but lacks the benzodioxole group.

  • tert-Butyl 4-(2-fluorophenyl)piperidine-1-carboxylate: : Similar structure with differences in the aromatic substitutions.

Properties

IUPAC Name

tert-butyl 4-[(2S)-2-(4-chloro-2-fluorophenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClFNO4/c1-23(2,3)31-22(28)27-12-10-15(11-13-27)17-6-5-7-20-21(17)30-24(4,29-20)18-9-8-16(25)14-19(18)26/h5-9,14-15H,10-13H2,1-4H3/t24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMURCVNNVHRGLI-DEOSSOPVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2=CC=CC(=C2O1)C3CCN(CC3)C(=O)OC(C)(C)C)C4=C(C=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(OC2=CC=CC(=C2O1)C3CCN(CC3)C(=O)OC(C)(C)C)C4=C(C=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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